1-(4-Fluorophenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine-2,5-dione core, which is often found in bioactive molecules, and is functionalized with fluorophenyl and methoxyphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution and acylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
- Fmoc-4-Amino-1-Carboxymethyl-Piperidine
Uniqueness
1-(4-Fluorophenyl)-3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C23H24FN3O4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(4-methoxybenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24FN3O4/c1-31-19-8-2-15(3-9-19)22(29)26-12-10-17(11-13-26)25-20-14-21(28)27(23(20)30)18-6-4-16(24)5-7-18/h2-9,17,20,25H,10-14H2,1H3 |
InChI Key |
FPIOVJCHZBZYNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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